3-(2-Chloro-4-fluorobenzyl)piperidine
Description
Properties
Molecular Formula |
C12H15ClFN |
|---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15ClFN/c13-12-7-11(14)4-3-10(12)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2 |
InChI Key |
SKESYGNRVFJYRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorobenzyl)piperidine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl piperidines.
Scientific Research Applications
3-(2-Chloro-4-fluorobenzyl)piperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among piperidine derivatives include:
- Substituent Position : Moving the benzyl group from the 3- to 4-position (as in ’s compound 16 ) alters molecular conformation and target interactions. For example, NMR data (δ 2.92 ppm for C-2 protons in compound 16 ) suggest distinct electronic environments influenced by substituent placement .
- Halogenation Patterns : The 2-chloro-4-fluoro substitution in 3-(2-Chloro-4-fluorobenzyl)piperidine contrasts with compounds like paroxetine hydrochloride (), which has a 4-fluorophenyl group directly attached to the piperidine ring. Paroxetine’s LogP of 3.95 indicates high lipophilicity, a property likely shared by the target compound due to its halogenated benzyl moiety .
- Piperazine derivatives in exhibit stronger dispersion forces (Edis) in crystal packing compared to piperidines, suggesting differences in solid-state stability .
Physicochemical and Pharmacological Properties
The table below compares this compound with structurally related compounds:
*Estimated via analogy to paroxetine.
Crystallographic and Intermolecular Interactions
highlights the impact of substituents on crystal packing. For example, piperidine-based compound I and piperazine-based compound II both exhibit curved molecular conformations but differ in intermolecular interactions. Piperidine derivatives predominantly form C–H⋯H contacts (67.5% of Hirshfeld surface interactions), while piperazine analogues show similar trends but with altered ribbon-like packing . These findings suggest that this compound may adopt distinct solid-state arrangements compared to non-halogenated or differently substituted analogues.
Research Findings and Implications
- Bioactivity : The 2-chloro-4-fluoro substitution pattern is associated with enhanced binding affinity in kinase inhibitors and GPCR ligands, as seen in compound 16 () . This aligns with the broader role of halogen atoms in improving target selectivity and metabolic stability.
- Synthetic Accessibility: and emphasize the use of Knoevenagel condensation and piperidine catalysis in synthesizing benzyl-substituted piperidines, suggesting feasible routes for producing the target compound .
- Limitations : The absence of classical hydrogen bonds in halogenated piperidines () may reduce aqueous solubility, necessitating formulation optimizations for drug development .
Q & A
Basic Question
- NMR Spectroscopy : H and C NMR confirm substituent positions on the piperidine ring and benzyl group. For example, coupling constants in H NMR distinguish axial/equatorial proton configurations .
- HPLC : Quantifies purity (>98% for pharmacological studies) and detects trace impurities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., CHClFN) and fragmentation patterns .
How is this compound utilized as an intermediate in CNS drug development?
Basic Question
This compound serves as a scaffold for modulating neurotransmitter receptors:
- Dopamine/Serotonin Receptors : Structural analogs are screened for binding affinity (e.g., Ki < 100 nM in D receptor assays) .
- Enzyme Inhibition : Piperidine derivatives are tested against monoamine oxidases (MAOs) using fluorometric assays .
- Case Study : A 2025 study used it to synthesize a potent sigma-1 receptor ligand (IC = 12 nM) for neuropathic pain .
What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?
Advanced Question
To achieve >99% enantiomeric excess (ee):
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst in reductive amination .
- Resolution Methods : Diastereomeric salt formation with L-tartaric acid separates enantiomers .
- Kinetic Control : Low-temperature reactions (−20°C) minimize racemization during nucleophilic substitution .
How can conflicting data on receptor binding affinities of this compound derivatives be resolved?
Advanced Question
Discrepancies arise from assay conditions or structural variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293T) and radioligands (e.g., H-spiperone for D receptors) .
- Structural Validation : X-ray crystallography confirms ligand-receptor interactions (e.g., halogen-π interactions with 4-fluorophenyl groups) .
- Meta-Analysis : Compare datasets using multivariate regression to isolate variables (e.g., lipophilicity vs. binding entropy) .
What reaction parameters influence the regioselectivity of this compound in cross-coupling reactions?
Advanced Question
Regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings depends on:
- Catalyst System : Pd(OAc)/XPhos favors C–N bond formation at the para position .
- Solvent Polarity : DMF increases electrophilicity at the chloro-substituted carbon .
- Temperature : 80–100°C optimizes oxidative addition rates while minimizing side reactions .
How does fluorination at the 4-position of the benzyl group affect the compound’s pharmacokinetic properties?
Advanced Question
The 4-fluoro substituent enhances:
- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration (measured via PAMPA assay) .
- Metabolic Stability : Fluorine reduces CYP3A4-mediated oxidation (t extended from 2.5 to 4.1 hours in microsomal assays) .
- Receptor Binding : Fluorine’s electronegativity strengthens hydrogen bonds with Thr394 in the 5-HT receptor .
What computational methods predict the biological activity of novel this compound derivatives?
Advanced Question
- Molecular Dynamics (MD) : Simulates ligand-receptor binding free energy (e.g., GROMACS with CHARMM force fields) .
- QSAR Models : 3D-QSAR using CoMFA identifies critical steric/electronic parameters (e.g., R = 0.89 for MAO-B inhibition) .
- Docking Studies : AutoDock Vina predicts binding poses with RMSD < 2.0 Å compared to crystallographic data .
How can researchers address solubility challenges in in vitro assays involving this compound?
Advanced Question
- Co-Solvents : Use 10% DMSO or β-cyclodextrin inclusion complexes to achieve >1 mM solubility .
- pH Adjustment : Protonate the piperidine nitrogen (pKa ~9.5) in acidic buffers (pH 4.5) for aqueous solubility .
- Surfactants : Polysorbate 80 (0.1% w/v) stabilizes colloidal dispersions in cell culture media .
What are the key considerations for scaling up the synthesis of this compound to kilogram quantities?
Advanced Question
- Reactor Design : Continuous-flow systems reduce exothermic risks during benzylation .
- Waste Management : Recover methanol solvent via distillation (≥95% purity) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
